Optimized Lipophilicity Window: LogP 2.05 Balances Membrane Permeability and Solubility Relative to Aromatic and Unsubstituted Analogs
The target compound exhibits a consensus LogP value of 2.0507, positioning it between the highly lipophilic fully aromatic analog (2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde, LogP 2.1656) and the polar unsubstituted tetrahydro scaffold (5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde, LogP 1.0319) . This intermediate lipophilicity profile is desirable for balancing passive membrane permeability with aqueous solubility in early-stage drug discovery, without the excessive logD-driven promiscuity often associated with aromatic imidazopyridines .
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP 2.0507 (Leyan predicted value; C9H9F3N2O, MW 218.18) |
| Comparator Or Baseline | Comparator 1: 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde (CAS 898379-89-0), cLogP 2.1656, MW 214.14. Comparator 2: 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde (CAS 199192-27-3), cLogP 1.0319, MW 150.18. |
| Quantified Difference | ΔLogP = -0.1149 vs. aromatic analog; ΔLogP = +1.0188 vs. unsubstituted scaffold. |
| Conditions | Consensus LogP values sourced from vendor databases (Leyan, Chemsrc); experimental LogP not available. |
Why This Matters
For procurement decisions, the 2.05 LogP value provides a quantifiable differentiation: it offers a compromise between the excessive hydrophobicity of the aromatic comparator and the low permeability potential of the unsubstituted scaffold.
- [1] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. (General context; not compound-specific). View Source
